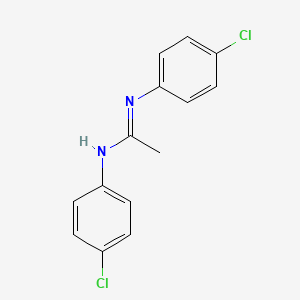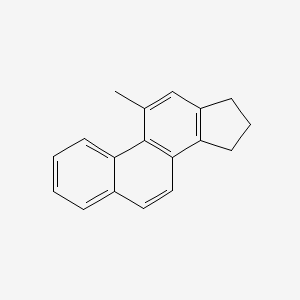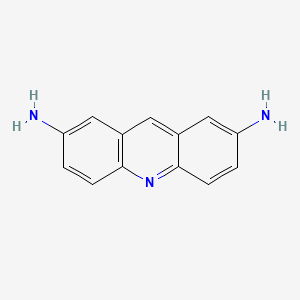
2,7-Acridinediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Acridinediamine is an organic compound with the molecular formula C_15H_15N_3. It is a derivative of acridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine. Its structure consists of an acridine core with amino groups at the 2 and 7 positions, making it a diamine derivative.
準備方法
Synthetic Routes and Reaction Conditions: 2,7-Acridinediamine can be synthesized through several methods. One common approach involves the nitration of acridine to form 2,7-dinitroacridine, followed by reduction to yield 2,7-diaminoacridine. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Safety measures are crucial due to the hazardous nature of the reagents involved.
化学反応の分析
Types of Reactions: 2,7-Acridinediamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Further reduction can lead to the formation of tetrahydroacridine derivatives.
Substitution: The amino groups can participate in substitution reactions, such as acylation and alkylation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroacridine derivatives.
Substitution: N-acyl or N-alkyl acridinediamine derivatives.
科学的研究の応用
2,7-Acridinediamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Acts as a fluorescent dye for staining nucleic acids in cell biology.
Medicine: Investigated for its potential use in anticancer and antimicrobial therapies.
Industry: Utilized in the production of dyes and pigments.
作用機序
The mechanism of action of 2,7-acridinediamine involves its ability to intercalate into DNA. This intercalation disrupts DNA synthesis and replication, leading to mutations and inhibition of cell proliferation. The compound targets the DNA double helix, inserting itself between base pairs and causing structural distortions that impede the function of DNA polymerases.
類似化合物との比較
Proflavine: Another acridine derivative with similar DNA intercalating properties.
Acridine Orange: A nucleic acid-selective fluorescent dye.
Acriflavine: Used as an antiseptic and also intercalates into DNA.
Uniqueness: 2,7-Acridinediamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amino groups at the 2 and 7 positions allow for versatile chemical modifications and enhance its ability to interact with biological macromolecules.
特性
CAS番号 |
23043-63-2 |
|---|---|
分子式 |
C13H11N3 |
分子量 |
209.25 g/mol |
IUPAC名 |
acridine-2,7-diamine |
InChI |
InChI=1S/C13H11N3/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)16-12/h1-7H,14-15H2 |
InChIキー |
OYZJQXIQTJRRCG-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1N)C=C3C=C(C=CC3=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


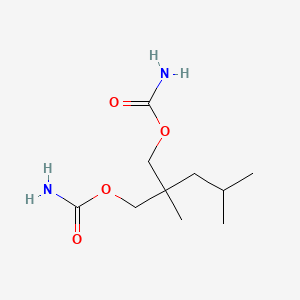
![Methanaminium, N-[[(chlorosulfinyl)oxy]methylene]-N-methyl-, chloride](/img/structure/B14699971.png)
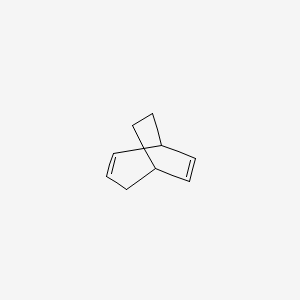
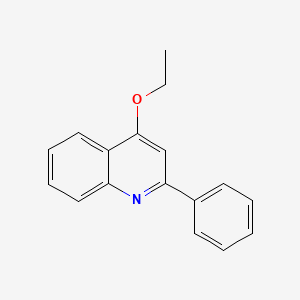
![N-Methyl-N-[2-(3,4,6,7-tetramethoxyphenanthren-1-YL)ethyl]acetamide](/img/structure/B14699989.png)
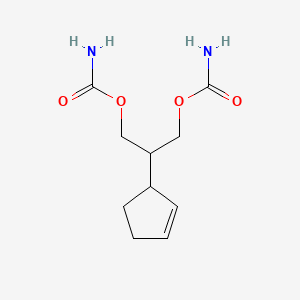

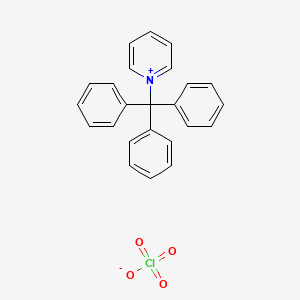
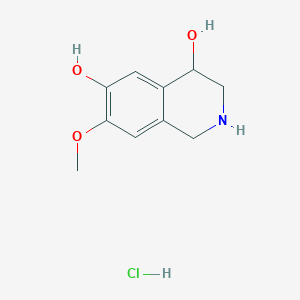
![1-[2-(4-Chlorophenyl)ethenyl]-3-phenylbenzo[F]quinoline](/img/structure/B14700021.png)
![2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethan-1-ol](/img/structure/B14700027.png)
![1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea](/img/structure/B14700031.png)
